2-Formylcinnamic acid 2-Formylcinnamic acid
Brand Name: Vulcanchem
CAS No.: 130036-17-8
VCID: VC21079692
InChI: InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)O)C=O
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

2-Formylcinnamic acid

CAS No.: 130036-17-8

Cat. No.: VC21079692

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-Formylcinnamic acid - 130036-17-8

Specification

CAS No. 130036-17-8
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Standard InChI Key ZIUMNQBNEUJSSL-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)O)C=O
SMILES C1=CC=C(C(=C1)C=CC(=O)O)C=O
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)C=O

Introduction

Chemical Structure and Identification

2-Formylcinnamic acid consists of a benzene ring with a formyl group (-CHO) at the 2-position and a propenoic acid group attached to the 1-position. The compound belongs to the broader class of cinnamic acid derivatives, which are known for their diverse biological activities.

Basic Identifiers

ParameterValueReference
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
CAS Registry Number28873-89-4 / 130036-17-8*
IUPAC Name3-(2-formylphenyl)prop-2-enoic acid
InChIInChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)
InChIKeyZIUMNQBNEUJSSL-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C=CC(=O)O)C=O

*Note: There is a discrepancy in the reported CAS numbers across different databases, which is important to consider when searching literature for this compound .

Structural Features

The structure of 2-formylcinnamic acid contains three key functional groups:

  • A benzene ring

  • A formyl group (-CHO) at the ortho position

  • An α,β-unsaturated carboxylic acid moiety (propenoic acid)

The compound exists primarily in the trans configuration with respect to the double bond in the propenoic acid side chain, which is evident from its systematic name (2E)-3-(2-formylphenyl)prop-2-enoic acid .

Physical and Chemical Properties

2-Formylcinnamic acid possesses several distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

PropertyValueReference
Physical StateSolid
ColorLight Tan
Melting Point57-59°C / 124-125°C*
Boiling Point366.48°C at 760 mmHg
Density1.289 g/cm³
SolubilitySoluble in DMSO, Methanol
Vapor Pressure0 mmHg at 25°C
Refractive Index1.66
Flash Point189.62°C

*Note: Different sources report significantly different melting points, which may be due to different crystalline forms, purity levels, or measurement methods .

Chemical Properties

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area54.4 Ų
Exact Mass176.047344113 Da
LogP1.3-1.59
Complexity220

The compound contains an α,β-unsaturated carboxylic acid group, making it capable of participating in Michael addition reactions. The aldehyde group at the ortho position provides opportunities for various condensation reactions and further functionalization.

Synthesis Methods

While the search results don't provide specific synthesis methods for 2-formylcinnamic acid, several approaches for synthesizing cinnamic acid derivatives have been documented and could be adapted for this compound.

General Approaches for Cinnamic Acid Derivatives

Several methods for synthesizing cinnamic acid derivatives include:

  • Knoevenagel Condensation: Used especially for derivatives with electron-donating groups .

  • Enzymatic Methods: Using catalysts like Novozym 435 for esterification reactions of cinnamic acids .

  • Microwave-Assisted Synthesis: Provides shorter reaction times and improved yields .

  • Phosphorus Oxychloride Method: Particularly useful when electron-donating groups are present .

Industrial Production

Applications and Uses

2-Formylcinnamic acid has several documented and potential applications across different industries.

Chemical Industry Applications

2-Formylcinnamic acid is used in the production of:

  • Daily chemical essences and fragrances

  • Intermediate compounds for organic synthesis

  • Precursors for more complex molecules

ParameterClassificationReference
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety PrecautionsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection

Market Overview

The existence of market research reports on 2-formylcinnamic acid indicates commercial interest in this compound . The report structure suggests analysis of:

  • Manufacturing technologies

  • Production capacity

  • Market demand

  • Key manufacturers

  • Supply chain considerations

  • Price trends

  • Regional market analysis

Structural Comparison with Related Compounds

Comparison with Trans-Cinnamic Acid

Property2-Formylcinnamic AcidTrans-Cinnamic AcidReference
Molecular FormulaC₁₀H₈O₃C₉H₈O₂
Molecular Weight176.17 g/mol148.16 g/mol
StructureBenzene ring with formyl group at ortho position and propenoic acidBenzene ring with propenoic acid
ApplicationsPharmaceutical intermediate, fragrance industryFlavoring agent, pharmaceutical precursor, perfume ingredient

The addition of the formyl group at the ortho position in 2-formylcinnamic acid results in different physical properties and potentially different reactivity compared to trans-cinnamic acid.

Research Directions

Based on the properties and applications of cinnamic acid derivatives, several research directions for 2-formylcinnamic acid may be promising:

  • Investigation of specific biological activities, particularly antimicrobial and anticancer properties

  • Exploration of structure-activity relationships by creating derivatives that modify the formyl group

  • Development of synthetic methodologies to improve yield and purity

  • Study of its potential as a building block for more complex bioactive molecules

  • Evaluation of possible applications in polymer science, given the reactive functional groups present

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